Advanced Applications of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (CAS 570416-57-8) in Targeted Therapeutics and Optoelectronics
Advanced Applications of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (CAS 570416-57-8) in Targeted Therapeutics and Optoelectronics
Executive Summary
2-Ethyl-6-methylimidazo[1,2-b]pyridazine (CAS 570416-57-8) is an advanced heterocyclic building block that has emerged as a privileged scaffold in both medicinal chemistry and materials science. Characterized by a fused bicyclic system containing both imidazole and pyridazine moieties, this compound offers a highly tunable electronic landscape. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural pharmacology of this core, its role in modern kinase inhibitor design, its utility in optoelectronics, and the field-proven synthetic methodologies required to functionalize it.
Structural Pharmacology & Scaffold Privileges
The imidazo[1,2-b]pyridazine core functions as a highly efficient purine bioisostere, making it a foundational scaffold for Type I kinase inhibitors. Crystallographic studies of related derivatives reveal that the core adopts a planar conformation, allowing the nitrogen atoms to act as critical hydrogen bond acceptors with the backbone amides of the kinase hinge region, while protruding into the pocket to interact with catalytic residues such as Lys511[1].
In the specific architecture of CAS 570416-57-8 , the substituents dictate precise spatial and electronic behaviors:
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2-Ethyl Group: Extends into the hydrophobic pocket adjacent to the ATP-binding site. This aliphatic extension enhances binding affinity through van der Waals interactions while simultaneously displacing high-energy water molecules from the binding cleft.
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6-Methyl Group: Serves a dual purpose. Biologically, it provides steric bulk that restricts off-target binding and improves metabolic stability compared to unsubstituted anilino-derivatives[2]. Chemically, it acts as an electron-donating group via hyperconjugation, enriching the electron density of the pyridazine ring. This enrichment is critical for directing highly regioselective electrophilic aromatic substitution at the C-3 position.
Biological Applications: Kinase Inhibition Pathways
The functionalized derivatives of the imidazo[1,2-b]pyridazine core have demonstrated exceptional potency across a spectrum of challenging therapeutic targets:
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Bruton's Tyrosine Kinase (BTK): Derivatives have been identified as potent, irreversible BTK inhibitors (IC50 = 1.3 nM) with excellent selectivity across 310 kinases, achieving complete tumor regression in xenograft models[3].
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Transforming Growth Factor-β Activated Kinase (TAK1): 6-substituted imidazo[1,2-b]pyridazines inhibit TAK1 at nanomolar concentrations (IC50 = 55 nM), showing significant anti-proliferative activity against multiple myeloma cell lines (MPC-11 and H929)[4].
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Tyrosine Kinase 2 (Tyk2): The core serves as a highly stable ligand for the Tyk2 JH2 pseudokinase domain. By replacing traditional anilino groups, these derivatives dramatically improve metabolic stability and Caco-2 permeability via intramolecular hydrogen bonding[2].
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Tropomyosin Receptor Kinases (TRKs): Second-generation TRK inhibitors utilizing this core have shown profound efficacy in overcoming refractory acquired resistances, potently inhibiting wild-type TRK as well as G595R and G667C mutants[5].
Figure 1: Mechanism of action for imidazo[1,2-b]pyridazine derivatives in kinase signaling pathways.
Optoelectronic Applications (OLEDs)
Beyond oncology and immunology, the imidazo[1,2-b]pyridazine moiety is gaining significant traction in materials science as a novel electron-transporting (n-type) unit[6]. When coupled with p-type units like carbazole, it forms bipolar host materials (e.g., IP6Cz, IP68Cz) for high-performance red-phosphorescent organic light-emitting devices (PhOLEDs)[7]. The core provides excellent electron-transporting ability and thermal stability, achieving maximum external quantum efficiencies (ηext,max) exceeding 26% with insignificant efficiency roll-off[8].
Experimental Methodologies & Self-Validating Protocols
To utilize CAS 570416-57-8 in drug discovery, the C-3 position must be functionalized. The following protocols detail a self-validating workflow for arylation.
Protocol 1: Regioselective C-3 Electrophilic Bromination
Objective: Prime the scaffold for transition-metal-catalyzed cross-coupling.
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Step 1: Dissolve 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.
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Step 2: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
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Causality: The core is highly electron-rich at C-3 due to electron donation from the bridgehead nitrogen. NBS is selected over Br₂ to provide a controlled, mild source of electrophilic bromine, preventing radical bromination of the 2-ethyl or 6-methyl aliphatic side chains. The 0°C temperature controls the exothermic electrophilic aromatic substitution, maximizing regioselectivity.
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Step 3 (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material mass is fully replaced by an M+2 isotope pattern of equal intensity (indicative of mono-bromination).
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Step 4: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and extract with ethyl acetate.
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Causality: Na₂S₂O₃ neutralizes unreacted NBS, preventing oxidative degradation of the nitrogen-rich core during concentration.
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Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Attach an aryl/heteroaryl group to the C-3 position to target the kinase gatekeeper pocket.
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Step 1: Combine the 3-bromo intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture by sparging with argon for 10 minutes.
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Step 2: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12 hours.
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Causality: The C-3 brominated intermediate is sterically hindered by the adjacent 2-ethyl group. Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Furthermore, the bulky ligand prevents the multiple nitrogen atoms of the imidazopyridazine core from chelating and poisoning the palladium catalyst. The biphasic Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base, which is essential for the transmetalation step.
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Step 3 (Self-Validation): Complete consumption of the bromide is verified via TLC (UV active at 254 nm). Post-reaction, filter the mixture through a pad of Celite to remove palladium black, ensuring the crude mixture is viable for high-resolution column chromatography.
Figure 2: Self-validating synthetic workflow for the functionalization of CAS 570416-57-8.
Quantitative Data Summaries
Table 1: Physicochemical Properties of CAS 570416-57-8
| Property | Value | Structural Significance |
| CAS Number | 570416-57-8 | Unique identifier for the 2-ethyl-6-methyl substituted core. |
| Molecular Formula | C9H11N3 | Contains 3 nitrogen atoms capable of hydrogen bonding. |
| Molecular Weight | 161.20 g/mol | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Core Structure | Imidazo[1,2-b]pyridazine | Planar, aromatic, purine-mimetic hinge binder. |
| Substituents | 2-Ethyl, 6-Methyl | Modulates lipophilicity, directs C-3 functionalization, and provides steric constraints. |
Table 2: Biological Activity of Imidazo[1,2-b]pyridazine Scaffold Derivatives
| Therapeutic Target | Lead Compound Activity | Primary Indication | Source |
| BTK | IC50 = 1.3 nM | B-Cell Malignancies | [3] |
| TAK1 | IC50 = 55 nM | Multiple Myeloma | [4] |
| Tyk2 (JH2 Domain) | Ki = 0.015 - 0.035 nM | Autoimmune Diseases | [2] |
| TRK (WT / Mutants) | IC50 = 0.08 nM (WT) | Refractory Cancers | [5] |
| Haspin Kinase | IC50 = 6 - 100 nM | Melanoma / Cell Division | [1] |
References
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Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. 3
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.4
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. 2
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Imidazo[1,2- b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. PubMed. 6
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Imidazo[1,2-b]pyridazine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. 9
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Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red Phosphorescent Organic Light-Emitting Devices. ResearchGate. 8
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Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. ACS Publications. 7
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Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. 5
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Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Taylor & Francis.1
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